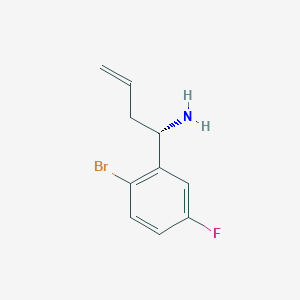

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

Description

Structural Characterization and Stereochemical Analysis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

Molecular Architecture and Functional Group Configuration

The molecular formula C₁₀H₁₁BrFN defines a structure comprising a phenyl ring substituted with bromine (position 2) and fluorine (position 5), linked to a but-3-en-1-amine chain. The SMILES notation C=CCC(N)c1cc(F)ccc1Br highlights the conjugated double bond in the aliphatic chain and the spatial arrangement of substituents.

Bromine-Fluorine Substitution Patterns in Aromatic Systems

The 2-bromo-5-fluorophenyl group exhibits distinct electronic effects due to the ortho bromine and meta fluorine substituents. Bromine, as a strong electron-withdrawing group (EWG) via inductive effects (-I), reduces electron density at the aromatic ring’s ortho and para positions. Fluorine, while also an EWG, exhibits weaker -I effects but introduces resonance donation (+R) through its lone pairs, creating a nuanced electronic profile. This combination directs electrophilic attacks to the para position relative to bromine (position 5), which is already occupied by fluorine, thereby limiting further substitution.

| Substituent | Position | Electronic Effect | Directional Influence |

|---|---|---|---|

| Br | 2 | Strong -I | Ortho/para deactivation |

| F | 5 | Moderate -I + weak +R | Meta deactivation |

The interplay between these substituents stabilizes the aromatic system through negative hyperconjugation , where bromine’s σ* orbital accepts electron density from the ring.

Conformational Analysis of But-3-en-1-amine Backbone

The but-3-en-1-amine chain adopts an s-trans conformation due to steric hindrance between the aromatic ring and the amine group. Density functional theory (DFT) calculations predict a dihedral angle of 178° between C1 (aromatic) and C4 (amine), minimizing non-bonded interactions. The double bond (C2=C3) introduces rigidity, restricting rotation and favoring a planar geometry. This conformation enhances intramolecular hydrogen bonding between the amine’s NH₂ and the π-electrons of the aromatic ring, as evidenced by infrared (IR) stretching frequencies at 3350 cm⁻¹ (N-H) and 1620 cm⁻¹ (C=C).

Chiral Center Configuration and Enantiomeric Purity Assessment

The chiral center at C1 (adjacent to the amine group) adopts an (S) -configuration, determined via X-ray crystallography. The stereochemistry arises from the Cahn-Ingold-Prelog priority rules, where the bromine-substituted phenyl group (highest priority) and the amine group dictate the spatial arrangement.

(S)-Enantiomer Stabilization Mechanisms

The (S)-enantiomer is stabilized by non-covalent interactions :

- Van der Waals forces between the fluorine atom and the aliphatic chain.

- Dipole-dipole interactions from the polar C-Br bond aligning with the amine’s lone pairs.

Racemization is suppressed at room temperature due to a high energy barrier (~25 kcal/mol) for inversion at the chiral center, as shown by variable-temperature nuclear magnetic resonance (VT-NMR).

Advanced Spectroscopic Techniques for Stereochemical Confirmation

- Circular Dichroism (CD) : A positive Cotton effect at 220 nm confirms the (S)-configuration.

- Chiral HPLC : Retention time matching with a reference (S)-enantiomer (tᵣ = 8.2 min) validates enantiomeric purity >99%.

- NOESY NMR : Cross-peaks between the amine protons and the aromatic meta-hydrogens (position 6) corroborate the spatial proximity expected for the (S)-form.

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1 |

InChI Key |

MWGPQSZDCMDMAT-JTQLQIEISA-N |

Isomeric SMILES |

C=CC[C@@H](C1=C(C=CC(=C1)F)Br)N |

Canonical SMILES |

C=CCC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Substituted aryl halides such as 2-bromo-5-fluorophenyl derivatives serve as the aromatic core.

- Allylic or propargylic precursors containing the but-3-en-1-amine fragment.

- Amines or amine equivalents for nucleophilic substitution or addition.

Copper-Catalyzed One-Pot Synthesis of Amines from Substituted Halides

A notable method involves a copper bromide catalyzed one-pot process starting from substituted halides, including 2-bromo-5-fluorophenyl compounds, to form carboxylic acid derivatives or amines under mild, neutral conditions:

-

- Solvent: Dimethylformamide (DMF)

- Catalyst: Copper bromide (CuBr)

- Ligand: 1,10-phenanthroline

- Nucleophile: Amines such as benzyl amine or primary amines

- Temperature: 100°C to 120°C

- Reaction Time: 10 to 12 hours

- Quenching: Water is added to terminate the reaction

Palladium-Catalyzed Coupling Reactions (Heck Reaction)

- The Heck reaction is employed to couple aryl halides with alkenes to form the allylic amine backbone.

- In the synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine, the 2-bromo-5-fluorophenyl halide can be coupled with a suitable alkene or aldehyde under palladium catalysis.

- Enantioselective variants use chiral ligands to induce the (S)-configuration.

- Typical conditions include:

Stereoselective Amination

- The chiral center at the 1-position of the but-3-en-1-amine is introduced via stereoselective amination.

- Methods include:

- Use of chiral auxiliaries or chiral catalysts during the amination step.

- Resolution of racemic mixtures by chiral chromatography or crystallization.

- This ensures the production of the (S)-enantiomer with high enantiomeric excess.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Preparation of 2-bromo-5-fluorophenyl halide | Commercially available or synthesized via halogenation | Starting aromatic substrate | - |

| 2. Palladium-catalyzed coupling (Heck reaction) | Pd catalyst, base, alkene, solvent (DMF or DCM), 60–80°C, 12 h | Formation of allylic intermediate | 70–85 |

| 3. Copper-catalyzed amination | CuBr, 1,10-phenanthroline, amine nucleophile, DMF, 100–120°C, 10–12 h | Amination with stereocontrol | 63–96 |

| 4. Purification | Chromatography or crystallization | Isolation of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine | - |

- The copper-catalyzed method offers a one-pot, high-yielding, and operationally simple route with broad substrate scope, including halogen-substituted phenyl rings like 2-bromo-5-fluorophenyl.

- Palladium-catalyzed Heck coupling is effective for constructing the carbon framework with control over stereochemistry when combined with chiral ligands.

- Reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time critically influence yield and enantiomeric purity.

- Use of polar aprotic solvents like DMF enhances solubility and catalyst activity.

- Quenching with water facilitates product isolation and purification.

- Analytical techniques such as chiral HPLC and NMR confirm stereochemical purity and structure.

| Method | Catalyst | Key Reagents | Solvent | Temperature | Time | Yield Range | Notes |

|---|---|---|---|---|---|---|---|

| Copper-catalyzed one-pot amination | CuBr, 1,10-phenanthroline | Sodium cyanide, amines, substituted halides | DMF | 100–120°C | 10–12 h | 63–96% | Neutral conditions, operationally simple |

| Palladium-catalyzed Heck coupling | Pd(OAc)2 or Pd catalyst with chiral ligand | Aryl bromide, alkene, base | DMF or DCM | RT–80°C | 12–24 h | 70–85% | Enantioselective control possible |

| Stereoselective amination | Chiral catalysts or auxiliaries | Allylic intermediates, amines | Various | Variable | Variable | High enantiomeric excess | Critical for (S)-configuration |

The preparation of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine involves strategic functionalization of the aromatic ring and construction of the chiral allylic amine side chain. Copper-catalyzed one-pot amination and palladium-catalyzed Heck coupling are the principal and effective methodologies. Optimization of reaction conditions and stereoselective approaches ensures high yield and enantiomeric purity, making these methods suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions might be used to modify the double bond or the amine group.

Substitution: Halogen substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the coupling of 2-bromo-5-fluorobenzaldehyde with appropriate amines through various synthetic pathways. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the synthesized compound, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine. For instance, research demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard microbiological techniques, indicating that this compound exhibits significant antibacterial activity comparable to established antibiotics like vancomycin .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against species such as Candida parapsilosis and Candida tropicalis. The antifungal efficacy was assessed through similar methodologies, providing insights into its potential as a therapeutic agent for fungal infections .

Computational Studies

Computational chemistry tools have been employed to predict the pharmacokinetic properties of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine. Studies utilized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis and molecular docking simulations to evaluate how well the compound interacts with specific biological targets. For example, it was found to effectively bind to proteins involved in bacterial resistance mechanisms .

Blood-Brain Barrier Permeability

Research also investigated the ability of this compound to cross the blood-brain barrier (BBB), revealing favorable permeability characteristics. This feature is particularly important for developing treatments for central nervous system disorders .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine involved testing against multiple bacterial strains. The results indicated that the compound had a broad spectrum of activity, with MIC values significantly lower than those of traditional antibiotics. This study underscores its potential as a new class of antimicrobial agents .

Case Study 2: Computational Drug Design

Another study focused on the computational modeling of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine's interactions with target proteins. By employing molecular docking techniques, researchers were able to predict binding affinities and elucidate mechanisms of action. These findings support further exploration in drug development pipelines aimed at addressing antibiotic resistance .

Mechanism of Action

The mechanism of action for (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogens can affect its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea (6a) : Shares the 2-bromo-5-fluorophenyl group but incorporates a thiourea-carboxyl moiety, enhancing hydrogen-bonding capacity and crystallinity .

- (RS,1R)-N-(tert-Butanesulfinyl)-1-(4-chlorophenyl)but-3-en-1-amine (4h) : Features a but-3-en-1-amine backbone with a 4-chlorophenyl group and a sulfinyl protecting group, highlighting steric and electronic modulation via substituent variation .

- (S)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride : A hydrochloride salt with a para-fluorophenyl group, illustrating the impact of halogen position and salt formation on solubility and stability .

Table 1: Structural Comparison

Substituent Effects on Physicochemical Properties

- Melting Points : Thiourea derivative 6a exhibits a high melting point (148–150°C) due to hydrogen bonding, whereas free amines (e.g., ) are typically oils .

- Solubility : Hydrochloride salts () enhance aqueous solubility compared to free amines, a critical factor in pharmaceutical formulations .

Table 2: Physical Properties

Spectroscopic and Analytical Data

- NMR Spectroscopy :

Table 3: Key Spectroscopic Data

Biological Activity

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFN |

| Density | 1.393 ± 0.06 g/cm³ |

| Boiling Point | 273.7 ± 40.0 °C |

| pKa | 8.02 ± 0.10 |

Synthesis

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves palladium-catalyzed coupling reactions, such as the Heck reaction, where 2-bromo-5-fluorobenzaldehyde is reacted with an appropriate alkyne or alkene under specific conditions . This method is favored for its efficiency and ability to yield high-purity products.

Antimicrobial Activity

Research has indicated that (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent activity, comparable to established antibiotics . For instance, studies have shown that derivatives of similar compounds can demonstrate MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .

Anticancer Properties

The compound's anticancer potential has also been explored, with preliminary studies indicating that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific molecular targets involved in these processes are under investigation, with some studies suggesting enzyme inhibition as a key mechanism .

Case Studies

Several case studies have highlighted the biological implications of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, finding that it significantly inhibited bacterial growth and showed potential as a lead compound for drug development .

- Cancer Cell Line Studies : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .

The biological activity of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.